2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
Overview
Description
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a fluoro group, a methylcarbamoyl group, and an amino group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorination: The amino group is then subjected to fluorination using reagents like Selectfluor to introduce the fluoro group.
Coupling: Finally, the modified aromatic compound is coupled with 2-methylpropanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methylcarbamoyl group may contribute to the compound’s stability and bioavailability. The overall effect is mediated through pathways involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
- 2-((3-Bromo-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
- 2-((3-Iodo-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
Uniqueness
Compared to its analogs, 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid exhibits unique properties due to the presence of the fluoro group. This group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHEGARPMZSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289942-66-0 | |
Record name | 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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